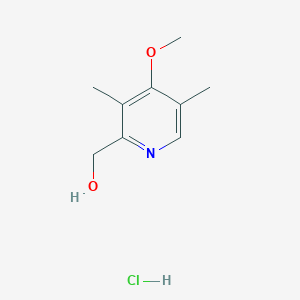

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride

Description

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride (CAS: 86604-78-6) is a pyridine derivative with a hydroxymethyl group at the 2-position, methoxy at the 4-position, and methyl groups at the 3- and 5-positions. Its hydrochloride salt enhances solubility and stability for pharmaceutical applications. This compound is a key intermediate in synthesizing drugs targeting neurological and cardiovascular systems .

A closely related derivative, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS: 86604-75-3), shares the same pyridine core but replaces the hydroxymethyl group with a chloromethyl moiety. This substitution makes it reactive in nucleophilic substitution reactions, often used to synthesize the hydroxymethyl variant .

Properties

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6-4-10-8(5-11)7(2)9(6)12-3;/h4,11H,5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZLOVCSHPNYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96300-88-8 | |

| Record name | 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096300888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12J3Y7ODO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride typically involves the reaction of 3,5-dimethyl-4-methoxy-pyridine with chlorinating agents. One common method includes dissolving 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine in toluene, followed by the dropwise addition of a toluene solution of triphosgene at 0 to 10°C. After the reaction is complete, a small amount of methanol is added dropwise, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

DMHMP serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse functionalization, making it valuable in developing new chemical entities.

Biology

The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. It has been shown to modulate neurotransmitter systems, suggesting implications in neuropharmacology.

Key Biological Activities :

- Antioxidant Properties : DMHMP exhibits significant antioxidant activity, capable of scavenging free radicals and protecting cellular components from oxidative damage.

- Neuropharmacological Effects : Preliminary studies indicate potential effects on cognitive functions and mood regulation, highlighting its relevance in treating neurological disorders.

Medicine

DMHMP is studied for its potential therapeutic effects, particularly as a precursor in synthesizing pharmaceutical agents. Its interactions with specific molecular targets can modulate various biochemical processes, making it a candidate for drug development.

Industry

In industrial applications, DMHMP is employed in producing agrochemicals and other industrial chemicals due to its favorable solubility properties as a hydrochloride salt.

Case Study 1: Neuropharmacological Investigations

A study investigated the effects of DMHMP on neurotransmitter modulation in animal models. Results indicated that DMHMP administration led to improved cognitive performance in memory tasks, suggesting its potential as a cognitive enhancer.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that DMHMP effectively scavenged free radicals in cell cultures exposed to oxidative stress. This property positions DMHMP as a candidate for further research into therapies for oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name (CAS) | Substituents | Key Functional Groups | Molecular Weight | Purity |

|---|---|---|---|---|

| Target: 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine HCl (86604-78-6) | 2-hydroxymethyl, 4-methoxy, 3,5-dimethyl | Hydroxymethyl, methoxy | 203.67 | >95% |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (86604-75-3) | 2-chloromethyl, 4-methoxy, 3,5-dimethyl | Chloromethyl, methoxy | 222.11 | 97% |

| 2-(Chloromethyl)-4-methoxypyridine HCl (62734-08-1) | 2-chloromethyl, 4-methoxy | Chloromethyl, methoxy | 192.06 | N/A |

| YC-93 (Dihydropyridine derivative) | 3-nitrophenyl, 3-[2-(N-benzyl-N-methylamino)]-ethyl ester, 5-methyl ester | Dihydropyridine, ester groups | ~500 (estimated) | N/A |

Key Observations :

- Chloromethyl vs. Hydroxymethyl : The chloromethyl group in 86604-75-3 increases reactivity for further derivatization, while the hydroxymethyl group in 86604-78-6 is less reactive but more stable .

- Methoxy Position : All compounds share a 4-methoxy group, which enhances electron density on the pyridine ring, influencing solubility and interaction with biological targets .

- Methyl Substitutions : The 3,5-dimethyl groups in the target compound introduce steric hindrance, reducing unwanted side reactions compared to simpler analogs like 62734-08-1 .

Physicochemical Properties

Hydrophobicity : The 3,5-dimethyl groups in the target compound increase hydrophobicity compared to 62734-08-1, affecting membrane permeability in drug design .

Biological Activity

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride (DMHMP) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₁₃ClN₁O₂

- CAS Number : 96300-88-8

- Structure : The compound features a pyridine ring substituted with hydroxymethyl and methoxy groups, enhancing its reactivity and biological interactions.

Synthesis Methods

DMHMP is synthesized through various methods, primarily involving chlorination and subsequent reactions with hydroxymethyl derivatives. A common synthetic route includes the reaction of 3,5-dimethyl-4-methoxy-pyridine with chlorinating agents under controlled conditions to yield the hydrochloride salt form .

The biological activity of DMHMP is attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. The hydroxymethyl and methoxy groups enhance binding affinity, allowing modulation of biochemical processes such as enzyme inhibition and receptor interaction.

Antioxidant Activity

Research indicates that DMHMP exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial for potential therapeutic applications in conditions characterized by oxidative stress .

Antimicrobial Activity

DMHMP has shown promising antimicrobial effects against various pathogens. In a study assessing its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, DMHMP displayed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL, indicating moderate antibacterial activity . The compound's structure suggests that modifications could enhance its antimicrobial potency.

Enzyme Inhibition

The compound has been explored for its role as an ATPase inhibitor. Derivatives of DMHMP have been identified as valuable intermediates in synthesizing ATPase inhibitors, which are critical in treating diseases like cancer and metabolic disorders .

Study on Antioxidant Properties

A study published in MDPI highlighted the antioxidant capacity of DMHMP in non-cellular models. The results indicated that at low concentrations (20 µM), DMHMP effectively inhibited lipid peroxidation in brain homogenates, showcasing its potential neuroprotective effects .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, DMHMP was tested against a range of bacterial strains. The findings revealed that while it exhibited significant antibacterial activity against gram-positive bacteria, its antifungal activity was comparatively lower, suggesting a selective efficacy profile that could be further optimized through structural modifications .

Comparative Analysis

The biological activity of DMHMP can be compared with similar compounds to highlight its unique properties:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound (DMHMP) | Moderate | Moderate (MIC: 16-32 µg/mL) | Yes |

| Pyridoxal hydrochloride | High | Low | No |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Low | Moderate | Yes |

Q & A

Synthesis and Optimization

Basic Question : What are the standard synthetic routes for preparing 3,5-dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride, and what critical reagents are involved? Methodological Answer : The compound is typically synthesized via a multi-step process. Key steps include:

- N-Oxidation and nitration of 2,3,5-trimethylpyridine, followed by nucleophilic substitution with methoxy groups .

- Chloromethylation using reagents like hydrochloric acid and sodium hydroxide to introduce the chloromethyl group, which is subsequently hydrolyzed to the hydroxymethyl derivative .

Critical reagents include sodium nitrite, acetic anhydride, and hydrochloric acid, with reaction conditions (e.g., 80°C for 2 h) influencing yield .

Advanced Question : How can reaction conditions be optimized to minimize byproducts like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride during synthesis? Methodological Answer :

- pH control : Maintaining pH 8 during hydrolysis reduces undesired chlorinated intermediates .

- Temperature modulation : Lowering reaction temperatures during nitration (e.g., 50°C vs. 100°C) decreases side reactions .

- Catalyst screening : Substituting acetic acid with milder catalysts (e.g., NaOCH₃) improves selectivity, as shown in analogous pyridine derivatives .

Structural Characterization

Basic Question : What analytical techniques are most reliable for confirming the structure of this compound? Methodological Answer :

- 1H NMR : Key peaks include methoxy protons at δ 3.8–4.0 ppm and hydroxymethyl protons at δ 4.5–4.7 ppm .

- FT-IR : Hydroxyl stretches (~3200–3400 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) confirm functional groups .

- HPLC : Purity analysis (>97%) using C18 columns with acetonitrile/water mobile phases .

Advanced Question : How can spectral contradictions (e.g., overlapping NMR peaks) be resolved for derivatives like methylsulphinyl analogs? Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions, particularly for methyl and methoxy groups .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as demonstrated for 3,5-dimethyl-4-methoxy-pyridine derivatives .

Impurity Profiling

Advanced Question : What strategies are effective for detecting and quantifying trace impurities (e.g., omeprazole-related compounds) in this intermediate? Methodological Answer :

- LC-MS/MS : Detects impurities at ppm levels using MRM (multiple reaction monitoring) modes, leveraging fragmentation patterns specific to chloromethyl byproducts .

- Ion chromatography : Quantifies residual chloride ions from incomplete hydrolysis, with detection limits <0.1% .

Mechanistic Studies

Advanced Question : How do substituents (e.g., methoxy vs. ethoxy groups) influence the reactivity of this compound in nucleophilic substitution reactions? Methodological Answer :

- DFT calculations : Predict electron density distributions; methoxy groups increase ring electron density, enhancing susceptibility to electrophilic attack .

- Kinetic studies : Ethoxy derivatives exhibit slower reaction rates due to steric hindrance, as shown in analogous pyridines .

Stability and Handling

Basic Question : What are the recommended storage conditions to ensure long-term stability? Methodological Answer :

- Temperature : Store at +5°C to prevent degradation, as higher temperatures promote hydrolysis of the hydroxymethyl group .

- Moisture control : Use desiccants to avoid deliquescence, given the compound’s hygroscopic nature .

Advanced Question : How does pH affect the stability of aqueous solutions of this compound? Methodological Answer :

- pH-dependent degradation : Below pH 5, rapid hydrolysis occurs, forming 3,5-dimethyl-4-methoxy-pyridine-2-carbaldehyde. Buffering solutions at pH 7–8 using phosphate buffers mitigates this .

Biological Applications

Basic Question : What is the role of this compound in synthesizing proton-pump inhibitors like omeprazole? Methodological Answer :

- It serves as a key intermediate in the Sulfide → Sulfoxide oxidation step. The hydroxymethyl group is oxidized to a sulfinyl moiety using mCPBA (meta-chloroperbenzoic acid) .

Advanced Question : How can structural modifications (e.g., replacing methoxy with ethoxy) alter the pharmacokinetics of derived drugs? Methodological Answer :

- Ethoxy derivatives : Increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility. This trade-off is modeled using Hansch analysis .

Data Contradictions

Advanced Question : How can discrepancies in reported synthesis yields (e.g., 62% vs. 79%) be reconciled? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.